HIF‑2 Inhibitory Potency vs. Piplartine
In a HIF‑2 transcriptional reporter assay, langkamide (1) exhibited an EC50 of 14.0 μM, whereas the co‑isolated alkaloid piplartine (2) showed an EC50 of 4.8 μM [1]. Piplartine is therefore approximately 2.9‑fold more potent than langkamide under identical experimental conditions [1].
| Evidence Dimension | HIF‑2 transcriptional inhibition (EC50) |
|---|---|
| Target Compound Data | 14.0 μM |
| Comparator Or Baseline | Piplartine: 4.8 μM |
| Quantified Difference | Piplartine is 2.9‑fold more potent (EC50 ratio 14.0/4.8) |
| Conditions | HIF‑2 luciferase reporter assay in 786‑O cells |
Why This Matters
Selecting langkamide over piplartine provides a less potent tool compound for dose‑response studies or for probing HIF‑2 biology where partial inhibition is desired.
- [1] Bokesch, H. R., Gardella, R. S., Rabe, D. C., Bottaro, D. P., Linehan, W. M., McMahon, J. B., & McKee, T. C. (2011). A new hypoxia inducible factor-2 inhibitory pyrrolinone alkaloid from roots and stems of Piper sarmentosum. Chemical and Pharmaceutical Bulletin, 59(9), 1178–1179. View Source
